molecular formula C24H36O2S B2390986 5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol CAS No. 205927-03-3

5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol

Cat. No. B2390986
CAS RN: 205927-03-3
M. Wt: 388.61
InChI Key: TYDWNUGKBRSEGL-UHFFFAOYSA-N
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Description

5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol is a chemical compound with the empirical formula C24H34O2 . It has a molecular weight of 354.53 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Cc1cc (c (O)c (c1C)-c2c (C)c (C)cc (c2O)C (C) (C)C)C (C) (C)C .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 164-169 °C .

Scientific Research Applications

Catalysis and Ring-Closing Reactions

5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol is utilized in catalysis, specifically in alkylidene and metalacyclic complexes of tungsten. These complexes, containing either racemic or enantiomerically pure forms of this ligand, have been shown to be effective in ring-closing reactions, yielding products in good yields and high enantioselectivity in asymmetric reactions. These findings are significant in the field of organic synthesis and catalysis (Tsang et al., 2003).

Antioxidant Studies

The compound has been studied for its homolytic reactivity and antioxidant properties. Thermodynamic and kinetic investigations have demonstrated its effectiveness as an antioxidant and polymerization inhibitor. These insights are valuable in materials science, particularly in the stabilization of polymers and other materials (Lucarini et al., 2001).

Polymerization and Ring-Opening Mechanisms

Significant research has been conducted on the use of this compound in the ring-opening polymerization of cyclic ethers and esters. Studies have revealed the potential of this biphenyl diol in facilitating polymerization processes, which is important for the development of new polymeric materials (Antelmann et al., 2001).

Molybdenum Complexes and Olefin Metathesis

In the realm of molybdenum olefin metathesis catalysts, this compound plays a crucial role. Studies have shown that molybdenum complexes containing this ligand exhibit catalytic activity and enantioselectivity in desymmetrization reactions, such as ring-closing metathesis of amines and lactams. This research is pertinent to advancing synthetic methodologies in organic chemistry (Pilyugina et al., 2007).

properties

IUPAC Name

6-tert-butyl-2-(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)-3,4-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O2/c1-13-11-17(23(5,6)7)21(25)19(15(13)3)20-16(4)14(2)12-18(22(20)26)24(8,9)10/h11-12,25-26H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVVBVMYPLMIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942783
Record name 3,3'-Di-tert-butyl-5,5',6,6'-tetramethyl[1,1'-biphenyl]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205927-03-3
Record name 3,3'-Di-tert-butyl-5,5',6,6'-tetramethyl[1,1'-biphenyl]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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